4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 680214-63-5
VCID: VC3838793
InChI: InChI=1S/C12H10Cl2N2O/c1-17-7-10-6-11(14)16-12(15-10)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3
SMILES: COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl
Molecular Formula: C12H10Cl2N2O
Molecular Weight: 269.12 g/mol

4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine

CAS No.: 680214-63-5

Cat. No.: VC3838793

Molecular Formula: C12H10Cl2N2O

Molecular Weight: 269.12 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine - 680214-63-5

Specification

CAS No. 680214-63-5
Molecular Formula C12H10Cl2N2O
Molecular Weight 269.12 g/mol
IUPAC Name 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
Standard InChI InChI=1S/C12H10Cl2N2O/c1-17-7-10-6-11(14)16-12(15-10)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3
Standard InChI Key ZRAKXYRMIAPBMF-UHFFFAOYSA-N
SMILES COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl
Canonical SMILES COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl

Introduction

Key Findings

4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine (CAS 680214-63-5) is a halogenated pyrimidine derivative with significant potential as a pharmaceutical intermediate. Its molecular structure, characterized by dual chlorine substituents and a methoxymethyl group, enables diverse reactivity for synthesizing bioactive molecules. While direct pharmacological data remain limited, its structural analogs demonstrate applications in antiviral and agrochemical research, suggesting parallel utility for this compound .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at three positions:

  • Position 2: A 4-chlorophenyl group, enhancing aromatic stacking potential.

  • Position 4: A chlorine atom, a common pharmacophore in drug design.

  • Position 6: A methoxymethyl group (–CH2OCH3), providing steric bulk and hydrogen-bonding capacity.

The molecular formula is C12H10Cl2N2O, with a molecular weight of 269.13 g/mol .

Table 1: Structural Comparison with Related Pyrimidines

Compound NameSubstituents (Positions)Molecular WeightKey Applications
4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine2: 4-Cl-C6H4; 4: Cl; 6: CH2OCH3269.13Pharmaceutical intermediate
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine 4: Cl; 6: OCH2CH3; 2: SCH3218.68Synthetic scaffold
5-Bromo-4-chloro-2-(methylthio)pyrimidine 5: Br; 4: Cl; 2: SCH3239.52Agrochemical research

Physicochemical Characteristics

  • Purity: Commercially available at ≥97% purity .

  • Storage: Stable under dark, dry conditions at room temperature .

  • Solubility: Predicted high lipid solubility (LogP ≈ 3.1) due to aromatic and methoxymethyl groups.

Synthesis and Optimization

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
CyclocondensationHCl (cat.), ethanol, reflux60–70%
ChlorinationPOCl3, DMF (cat.), 100°C, 6 h85–90%
MethoxymethylationNaH, CH3OCH2Cl, THF, 0°C to rt70–75%

Industrial Production

MolCore reports large-scale manufacturing under ISO-certified conditions, emphasizing:

  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization.

  • Quality Control: HPLC-MS for purity verification .

Applications in Pharmaceutical Development

Role as an API Intermediate

The compound’s bifunctional reactivity (Cl and CH2OCH3 groups) positions it as a versatile precursor:

  • Cl Substituent: Amenable to nucleophilic displacement with amines/thiols for kinase inhibitor synthesis.

  • Methoxymethyl Group: Modulates solubility and bioavailability in final APIs .

Biological Activity of Analogs

Although direct studies are lacking, structurally related pyrimidines exhibit:

  • Antiviral Effects: Inhibition of HCV NS3/4A protease (IC50 = 120 nM in one analog).

  • Anticancer Potential: CDK4/6 inhibition (e.g., Palbociclib analogs).

Future Research Directions

  • Pharmacological Screening: Evaluate inhibitory activity against kinases (e.g., EGFR, VEGFR) and viral proteases.

  • Structure-Activity Relationship (SAR): Systematically modify the methoxymethyl and 4-chlorophenyl groups to optimize potency.

  • Process Chemistry: Develop continuous-flow synthesis to enhance scalability and reduce costs.

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